molecular formula C11H10BrF3O2 B6356545 Isopropyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1506090-22-7

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No. B6356545
CAS RN: 1506090-22-7
M. Wt: 311.09 g/mol
InChI Key: HULPEZWVSZKTIE-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H10BrF3O2 and a molecular weight of 311.1 . It is also known as Benzoic acid, 2-bromo-5-(trifluoromethyl)-, 1-methylethyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at temperatures between 2-8°C .

Mechanism of Action

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a highly reactive compound, and its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound can react with both nucleophilic and electrophilic species, resulting in a variety of chemical reactions. The reactivity of this compound is dependent on the particular reaction conditions, such as the concentration of the reactants, the temperature, and the presence of a catalyst.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes, including the enzyme responsible for the breakdown of adenosine triphosphate (ATP). In addition, this compound has been shown to inhibit the activity of several proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a highly reactive compound, and its reactivity can be both an advantage and a limitation in laboratory experiments. On the one hand, its reactivity allows for the synthesis of a wide range of compounds in a relatively short amount of time. On the other hand, its reactivity can lead to the formation of unwanted side products, which can complicate the synthesis process.

Future Directions

The potential applications of Isopropyl 2-bromo-5-(trifluoromethyl)benzoate are vast, and there are many future directions for its use. These include the development of new materials for industrial processes, the development of new pharmaceuticals and other chemicals, and the development of new techniques for organic synthesis. Additionally, this compound could be used to develop new methods for the analysis of biological samples, as well as new methods for the detection of chemical and biological contaminants. Finally, this compound could be used to develop new methods for the production of polymers, dyes, and other materials.

Synthesis Methods

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is synthesized through an aldol condensation reaction between isopropyl bromide and trifluoromethyl benzoic acid. The reaction occurs in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as zinc chloride. The reaction is carried out at a temperature of 80-90°C and is typically complete within 24 hours.

Scientific Research Applications

Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is used in a variety of scientific research applications, including organic synthesis, material development, and drug discovery. It is used in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in the production of various chemicals. In addition, this compound has been used in the development of new materials and processes for the production of polymers, dyes, and other materials.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPEZWVSZKTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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